molecular formula C19H15NO3 B2514952 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 497061-06-0

2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2514952
CAS No.: 497061-06-0
M. Wt: 305.333
InChI Key: DEHBOYMVUBUSDV-UHFFFAOYSA-N
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Description

2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound with the molecular formula C19H15NO3 and a molecular weight of 305.33 g/mol This compound is characterized by its indene-dione core structure, which is functionalized with an acetylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 3-acetylphenylamine with an appropriate indene-dione precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indene-dione derivatives, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Properties

IUPAC Name

2-[N-(3-acetylphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-11(20-14-7-5-6-13(10-14)12(2)21)17-18(22)15-8-3-4-9-16(15)19(17)23/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWANUSVFZHZSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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